trans,trans-Dibenzylideneacetone

Catalog No.
S679442
CAS No.
32005-36-0
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans,trans-Dibenzylideneacetone

CAS Number

32005-36-0

Product Name

trans,trans-Dibenzylideneacetone

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+

InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]

Synonyms

Bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]palladium; Bis(1,5-diphenyl-1,4-pentadien-3-one)palladium; 1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex; Bis(dibenzylideneacetonato)palladium; Bis(dibenzylideneacetone)palladium; Bis(η4-Dibenzyl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

The exact mass of the compound Bis(dibenzylideneacetone)palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans,trans-Dibenzylideneacetone (tt-dba) is a highly conjugated, thermodynamically stable enone that serves as a critical bidentate ligand in organometallic chemistry . Procured primarily as a bright-yellow crystalline solid with a sharp melting point of 110–111 °C, tt-dba is the essential precursor for synthesizing zero-valent palladium complexes such as Pd2(dba)3 and Pd(dba)2[1]. Its specific molecular geometry allows it to stabilize low-valent metal centers through alkene π-bond coordination while remaining sufficiently labile to be displaced by stronger ancillary ligands during catalytic cycles [2]. In industrial and laboratory settings, the strict isomeric purity of the trans,trans form is paramount, as it ensures reproducible stoichiometry and prevents the premature aggregation of palladium into inactive nanoparticles during cross-coupling reactions [1].

Substituting isomerically pure trans,trans-dba with generic, mixed-isomer dibenzylideneacetone critically compromises the synthesis and performance of palladium catalysts. Generic batches often contain significant fractions of the cis,trans and cis,cis isomers, which possess drastically different physical properties—such as a melting point of 60 °C for the cis,trans form and a liquid state for the cis,cis form—and exhibit severe steric repulsion . These cis-containing isomers cannot adopt the precise 'W conformation' required to properly bridge two palladium atoms, leading to variable Pd(0) stoichiometry, poor crystallization of Pd2(dba)3, and the formation of catalytically dead palladium black[1]. Consequently, using anything other than the pure trans,trans isomer results in irreproducible catalyst loading and erratic yields in downstream Suzuki, Heck, and Buchwald-Hartwig cross-coupling workflows .

Thermal Stability and Isomeric Purity Verification

The thermodynamic stability and physical state of dba isomers vary drastically, making melting point a definitive procurement metric. Pure trans,trans-dba is a highly crystalline solid with a sharp melting point of 110–111 °C . In contrast, the cis,trans isomer melts at a significantly lower 60 °C, and the cis,cis isomer is a yellow oily liquid at room temperature (boiling point 130 °C at 2.7 Pa) . This massive 50 °C melting point differential provides a rapid, quantitative method to ensure the absence of catalyst-poisoning cis-isomers in procured batches .

Evidence DimensionMelting Point
Target Compound Data110–111 °C (Solid)
Comparator Or Baselinecis,trans-dba (60 °C) and cis,cis-dba (Liquid)
Quantified Difference50 °C higher melting point than the closest solid isomer.
ConditionsStandard atmospheric pressure

Ensures strict precursor quality control, as the presence of low-melting cis-isomers ruins the stoichiometric crystallization of Pd2(dba)3.

Ligand Lability and Palladium(0) Stabilization

While trans,trans-dba is often described as a labile ligand, quantitative equilibrium studies demonstrate its robust capacity to stabilize Pd(0) intermediates against premature decomposition. In the Pd(dba)2 system, the deligation of the second trans,trans-dba ligand by triphenylphosphine (PPh3) requires at least 8 equivalents of PPh3 to reach completion, with an equilibrium constant (K0) of 0.14 in THF [1]. This establishes that trans,trans-dba is actually a stronger ligand for the Pd(PPh3)2 intermediate than PPh3 itself [1].

Evidence DimensionLigand displacement equivalents
Target Compound DataRequires ≥ 8 equivalents of PPh3 for complete displacement
Comparator Or BaselinePPh3 binding affinity (K0 = 0.14 for displacement)
Quantified Differencetrans,trans-dba exhibits higher retention on the Pd(0) center, requiring an 8-fold excess of phosphine for full deligation.
ConditionsPd(dba)2 + nPPh3 in THF solvent

Proves that tt-dba provides superior stabilization of the Pd(0) resting state, preventing aggregation into inactive Pd black while still allowing controlled activation.

Structural Conformation for Precise Catalyst Stoichiometry

The synthesis of standard Pd2(dba)3 relies entirely on the specific geometric conformation of the ligand. Crystallographic data confirms that trans,trans-dba adopts an s-cis/s-trans 'W conformation,' allowing its two trans double bonds to effectively bridge two palladium atoms [1]. In contrast, the cis,trans and cis,cis isomers suffer from severe steric hindrance between their bulky phenyl groups and the enone chain, preventing this bridging coordination . Consequently, only the trans,trans isomer can yield the precise 2:3 Palladium:Ligand stoichiometry required for reliable cross-coupling precatalysts [1].

Evidence DimensionCoordination Geometry
Target Compound DataAdopts 'W conformation' successfully bridging two Pd centers
Comparator Or Baselinecis-containing isomers (steric clash prevents bridging)
Quantified DifferenceExclusive formation of the 2:3 Pd:dba complex with trans,trans-dba, whereas cis-isomers fail to coordinate stoichiometrically.
ConditionsCrystallization of Pd2(dba)3 precatalysts

Guarantees the reproducible synthesis of high-activity Pd2(dba)3 with exact palladium loading, avoiding batch-to-batch catalytic variability.

Synthesis of Standardized Palladium(0) Precatalysts

The primary industrial and laboratory application of trans,trans-dba is the synthesis of Pd2(dba)3 and Pd(dba)2. Because the trans,trans isomer guarantees the correct bridging conformation and stoichiometric ratio, it is the mandatory starting material for producing these air-stable Pd(0) sources, which are foundational for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions [1].

Stabilizing Additive in Prolonged Cross-Coupling Reactions

In complex or slow cross-coupling reactions where catalyst degradation is a risk, free trans,trans-dba can be procured and added to the reaction mixture. Its proven ability to bind strongly to Pd(0) intermediates (requiring an 8-fold excess of phosphine to fully displace) allows it to act as a reservoir, stabilizing the palladium center and preventing the precipitation of inactive palladium black [2].

Photochemical Isomerization Modeling and Reference Standards

Due to its distinct UV-Vis absorption profile and the massive physical property differences between its isomers, pure trans,trans-dba is utilized as an analytical reference standard. It is ideal for calibrating UV-Vis and NMR instruments used to monitor non-sensitized photoisomerization kinetics and [2+2] cycloadditions in highly conjugated enone systems .

Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

UNII

9QXO7BCY9L

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 197 companies with hazard statement code(s):;
H317 (96.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (96.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

51364-51-3

Wikipedia

Dibenzylideneacetone

General Manufacturing Information

1,4-Pentadien-3-one, 1,5-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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